tetrasodium;(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-3-[4-[(6E)-2-[(E)-2-[3,3-dimethyl-5-sulfo-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-6-[(2E)-2-[3,3-dimethyl-5-sulfo-1-(4-sulfobutyl)indol-2-ylidene]ethylidene]cyclohexen-1-yl]oxyphenyl]propanoic acid
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Overview
Description
Pafolacianine sodium, sold under the brand name Cytalux, is an optical imaging agent used in fluorescence-guided surgery. It is a fluorescent medication that binds to folate receptor-expressing cells, making it useful for identifying malignant lesions during surgery . The compound was approved for medical use in the United States in November 2021 .
Preparation Methods
The preparation of pafolacianine sodium involves the synthesis of a folate analogue conjugated with a fluorescent dye. The synthetic route includes the following steps:
Synthesis of the folate analogue: This involves the reaction of folic acid with various reagents to introduce functional groups that can later be conjugated with the dye.
Conjugation with the fluorescent dye: The folate analogue is then conjugated with an indocyanine green-related near-infrared dye called SO456. The reaction conditions typically involve the use of solvents and catalysts to facilitate the conjugation process.
For industrial production, the compound is prepared in a controlled environment to ensure the purity and consistency of the final product. The recommended dosage of pafolacianine sodium is 0.025 mg/kg administered intravenously over 60 minutes, 1 to 9 hours before surgery .
Chemical Reactions Analysis
Pafolacianine sodium undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its fluorescent properties.
Reduction: Reduction reactions can also affect the compound’s structure and function.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pafolacianine sodium has several scientific research applications, including:
Chemistry: It is used as a fluorescent probe in various chemical assays to detect the presence of specific molecules.
Biology: The compound is used in biological research to study the expression of folate receptors in different cell types.
Medicine: Pafolacianine sodium is primarily used in fluorescence-guided surgery to identify malignant lesions in patients with ovarian cancer and lung cancer.
Industry: The compound is used in the development of diagnostic tools and imaging systems for medical applications.
Mechanism of Action
Pafolacianine sodium exerts its effects by binding to folate receptor-expressing cancer cells. The compound is internalized into the cell via receptor-mediated endocytosis and then concentrates in the folate receptor-positive cancer tissue . The concentrated areas emit fluorescence that is detected with near-infrared imaging for identification and removal during surgery . The molecular target of pafolacianine sodium is the folate receptor alpha, which is upregulated in numerous epithelial malignancies .
Comparison with Similar Compounds
Pafolacianine sodium is unique in its ability to bind specifically to folate receptor-expressing cells and emit fluorescence for imaging purposes. Similar compounds include:
Indocyanine green: Another fluorescent dye used in medical imaging, but it does not specifically target folate receptors.
Folate-fluorescein conjugates: These compounds also target folate receptors but have different fluorescent properties compared to pafolacianine sodium.
Pafolacianine sodium stands out due to its high affinity for folate receptors and its ability to provide clear imaging during surgery .
Properties
CAS No. |
1628858-03-6 |
---|---|
Molecular Formula |
C61H68N9Na4O17S4+5 |
Molecular Weight |
1419.5 g/mol |
IUPAC Name |
tetrasodium;(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-3-[4-[(6E)-2-[(E)-2-[3,3-dimethyl-5-sulfo-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-6-[(2E)-2-[3,3-dimethyl-5-sulfo-1-(4-sulfobutyl)indol-2-ylidene]ethylidene]cyclohexen-1-yl]oxyphenyl]propanoic acid |
InChI |
InChI=1S/C61H67N9O17S4.4Na/c1-60(2)46-33-44(90(81,82)83)22-24-49(46)69(28-5-7-30-88(75,76)77)51(60)26-16-38-10-9-11-39(17-27-52-61(3,4)47-34-45(91(84,85)86)23-25-50(47)70(52)29-6-8-31-89(78,79)80)54(38)87-43-20-12-37(13-21-43)32-48(58(73)74)66-56(71)40-14-18-41(19-15-40)63-35-42-36-64-55-53(65-42)57(72)68-59(62)67-55;;;;/h12-27,33-34,36,48H,5-11,28-32,35H2,1-4H3,(H9-,62,63,64,66,67,68,71,72,73,74,75,76,77,78,79,80,81,82,83,84,85,86);;;;/q;4*+1/p+1/t48-;;;;/m0..../s1 |
InChI Key |
LRVBSDMJFVZFHH-NFVAJSDSSA-O |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)O)C=CC(=C5)S(=O)(=O)O)(C)C)/CCC3)OC6=CC=C(C=C6)C[C@@H](C(=O)O)NC(=O)C7=CC=C(C=C7)NCC8=CN=C9C(=N8)C(=O)NC(=N9)N)CCCCS(=O)(=O)O)C.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC3=C(C(=CC=C4C(C5=C(N4CCCCS(=O)(=O)O)C=CC(=C5)S(=O)(=O)O)(C)C)CCC3)OC6=CC=C(C=C6)CC(C(=O)O)NC(=O)C7=CC=C(C=C7)NCC8=CN=C9C(=N8)C(=O)NC(=N9)N)CCCCS(=O)(=O)O)C.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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